1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one
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Overview
Description
1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group and a methyl group on the pyridine ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one typically involves the reaction of 2-amino-5-methylpyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to facilitate the acylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, influencing biological processes such as inflammation or microbial growth .
Comparison with Similar Compounds
2-Acetyl-5-methylpyridine: Similar structure but lacks the amino group.
1-(5-Methyl-2-pyridinyl)ethanone: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness: 1-(2-Amino-5-methylpyridin-3-YL)ethan-1-one is unique due to the presence of both an amino group and a methyl group on the pyridine ring, along with an ethanone group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(2-amino-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
SQOLJLLTECHJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C(=O)C |
Origin of Product |
United States |
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